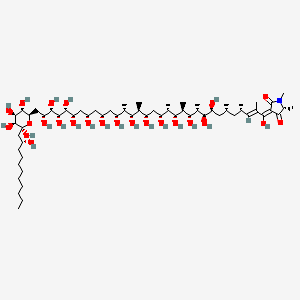
4-fluoro-1-N,1-N-dimethylbenzene-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-1-N,1-N-dimethylbenzene-1,2-diamine, often referred to as FDMA, is a versatile and important chemical compound used extensively in research labs and in many different industrial applications. FDMA is a derivative of dimethylaniline and is composed of a benzene ring with two nitrogen atoms connected by a methylene group. It is a colorless, volatile liquid with a pungent odor and a melting point of -27.3°C. FDMA has a wide range of applications in the synthesis of pharmaceuticals, agrochemicals, and other industrial chemicals. In addition, FDMA has been extensively studied for its potential biomedical applications.
Applications De Recherche Scientifique
1. Fluorescent Nanomaterials for Biological Sensing
- Application Summary: This compound is used in the synthesis of fluorescent nanomaterials, specifically carbon dots (CDs), which are valuable candidates for applications in sensing . These CDs are easily synthesized, show high quantum yield, and are highly biocompatible .
- Methods of Application: The photoluminescence properties of these nanomaterials are strictly dependent on the synthetic and purification methods adopted . The presence of halloysite nanotubes (HNTs), a natural, low cost and biocompatible clay mineral, has been found to be efficient in obtaining small and highly monodispersed CDs without long and tedious purification techniques .
- Results or Outcomes: The use of 4-fluoro-1-N,1-N-dimethylbenzene-1,2-diamine in the synthesis of CDs has led to the development of highly sensitive, low-cost, and noninvasive fluorescent sensors .
2. Improved Polyimides
- Application Summary: 4-fluoro-1-N,1-N-dimethylbenzene-1,2-diamine is used in the design of new fluorine-containing diamine monomers with the goal of reducing charge transfer complex (CTC) interactions between neighboring chains in polyimides . This is done while maintaining the well-known thermal stability and flexibility generally associated with polyimides .
- Methods of Application: The proposed diamines have been prepared through the functionalization of 1,3-bis [(pentafluorobenzyl)oxy]benzene with 4-aminophenol .
- Results or Outcomes: The new compounds have been characterized by multinuclear NMR and IR spectroscopy and high-resolution liquid chromatography-mass spectrometry as well as single-crystal X-ray diffraction .
3. Enantioselective Fluorination
- Application Summary: 4-fluoro-1-N,1-N-dimethylbenzene-1,2-diamine is used in the development of cationic chiral Ru(II)-1,2-diamine complex as a highly efficient catalyst for the enantioselective fluorination of β-keto esters .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes: The specific results or outcomes obtained are not detailed in the source .
Propriétés
IUPAC Name |
4-fluoro-1-N,1-N-dimethylbenzene-1,2-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11FN2/c1-11(2)8-4-3-6(9)5-7(8)10/h3-5H,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVAHUVKVINUZTF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11FN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-1-N,1-N-dimethylbenzene-1,2-diamine | |
CAS RN |
183251-87-8 |
Source


|
| Record name | 4-fluoro-N1,N1-dimethylbenzene-1,2-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Azabicyclo[2.2.1]heptane-3-methanamine,endo-(9CI)](/img/no-structure.png)
![L-Alanine, 3-[(S)-ethenylsulfinyl]-(9CI)](/img/structure/B575766.png)


![5-methyl-N-(prop-2-yn-1-yl)benzo[d]thiazol-2-amine](/img/structure/B575771.png)
![2H,4H,6H-[1,3,5]Trioxepino[6,7-f]benzimidazole](/img/structure/B575774.png)


![4-[(2-Chlorophenyl)(hydroxy)phenylmethyl]benzoic acid](/img/structure/B575784.png)